molecular formula C5H7ClN2 B12948667 5-(1-chloroethyl)-1H-imidazole

5-(1-chloroethyl)-1H-imidazole

Cat. No.: B12948667
M. Wt: 130.57 g/mol
InChI Key: XQVBWUXSMFOYTD-UHFFFAOYSA-N
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Description

5-(1-chloroethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 1-chloroethyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-chloroethyl)-1H-imidazole typically involves the reaction of imidazole with 1-chloroethane under specific conditions. One common method is to react imidazole with 1-chloroethane in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1-chloroethyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted imidazole derivatives, while oxidation reactions can produce imidazole N-oxides.

Scientific Research Applications

5-(1-chloroethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(1-chloroethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological system being studied. For example, in medicinal chemistry, it may target enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-vinyl-1H-imidazole
  • 3-alkenyl-5-chloro-1H-pyrazole
  • 1-chloroethyl chloroformate

Uniqueness

5-(1-chloroethyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

5-(1-chloroethyl)-1H-imidazole

InChI

InChI=1S/C5H7ClN2/c1-4(6)5-2-7-3-8-5/h2-4H,1H3,(H,7,8)

InChI Key

XQVBWUXSMFOYTD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CN1)Cl

Origin of Product

United States

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